2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide
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Description
2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H13ClFN5O2S and its molecular weight is 429.85. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds structurally similar to the query have been evaluated for their anticancer activity. For instance, derivatives synthesized from fluoro substituted benzo[b]pyran showed anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers, when compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Furthermore, a series of pyrazolo[3,4-d]pyrimidine derivatives displayed antitumor activity against the human breast adenocarcinoma cell line MCF7, with specific derivatives showing mild to moderate activity compared to doxorubicin, a reference antitumor (El-Morsy et al., 2017).
Anti-inflammatory and Analgesic Properties
Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, with specific derivatives showing significant activities. These findings indicate potential therapeutic applications for managing pain and inflammation (Selvam et al., 2012).
Imaging Agents for Neurodegenerative Disorders
Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), suggesting their utility as imaging agents for PBR expression in neurodegenerative disorders. Radiolabeled compounds derived from these classes demonstrated promising biodistribution profiles in rats, aligning with the known localization of PBRs (Fookes et al., 2008).
properties
IUPAC Name |
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2S/c20-11-4-3-5-12(8-11)26-17-13(9-22-26)18(28)25-19(24-17)29-10-16(27)23-15-7-2-1-6-14(15)21/h1-9H,10H2,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXYCVZGVGMJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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